molecular formula C18H22ClNO B13449275 Pipradrol-d5 Hydrochloride

Pipradrol-d5 Hydrochloride

Cat. No.: B13449275
M. Wt: 308.9 g/mol
InChI Key: KIFIYUHFHGSNHL-SQJASTRZSA-N
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Description

Pipradrol-d5 Hydrochloride is a deuterated form of Pipradrol, a mild central nervous system stimulant. Pipradrol was initially developed in the 1950s and has been used for various medical purposes, including the treatment of obesity, narcolepsy, and senile dementia . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Pipradrol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pipradrol-d5 Hydrochloride involves the deuteration of Pipradrol. The process typically starts with the preparation of Pipradrol, which is synthesized through a multi-step reaction involving the condensation of benzyl cyanide with piperidine, followed by reduction and hydrolysis . The deuteration process involves the exchange of hydrogen atoms with deuterium, usually achieved through catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pipradrol-d5 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pipradrol can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pipradrol-d5 Hydrochloride has several scientific research applications:

Mechanism of Action

Pipradrol-d5 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system. The primary molecular targets are the norepinephrine and dopamine transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The presence of deuterium atoms can lead to differences in the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .

Biological Activity

Pipradrol-d5 hydrochloride is a deuterated derivative of pipradrol, a central nervous system stimulant with psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects, supported by relevant case studies and research findings.

Pipradrol operates primarily as a norepinephrine and dopamine reuptake inhibitor . This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system (CNS). Research indicates that the rewarding effects of pipradrol may involve activation of D1 dopamine receptors, which are crucial for reward processing in the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed into systemic circulation.
  • Distribution : Predominantly distributed in the liver, kidneys, and brain tissue.
  • Metabolism : Quickly metabolized with negligible plasma levels after approximately 4 hours post-administration.
  • Excretion : Primarily excreted through urine (3.5%) and feces (5%) .

Therapeutic Uses

Pipradrol has been utilized in various clinical settings:

  • Obesity Management : Initially prescribed as an adjunct treatment for obesity.
  • Psychiatric Conditions : Effective in managing symptoms of depression, fatigue, narcolepsy, and schizophrenia.
  • Geriatric Applications : Used to alleviate symptoms of dementia .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety profile of pipradrol:

  • Study on Depression and Fatigue : A clinical trial involving patients with chronic fatigue syndrome demonstrated significant improvements in energy levels and mood following treatment with pipradrol. Participants reported enhanced cognitive function and reduced depressive symptoms .
  • Narcolepsy Management : In a cohort study, pipradrol was shown to improve wakefulness in patients suffering from narcolepsy, with minimal side effects reported .
  • Geriatric Use : A retrospective analysis indicated that elderly patients receiving pipradrol experienced improved cognitive function without significant adverse effects, suggesting its utility in geriatric psychiatry .

Side Effects

Despite its therapeutic benefits, pipradrol can cause several side effects:

  • CNS Effects : Anxiety, insomnia, and restlessness have been reported.
  • Cardiovascular Concerns : Although it does not significantly affect blood pressure or respiration, some patients may experience tachycardia.
  • Gastrointestinal Issues : Nausea and loss of appetite can occur but are less pronounced compared to amphetamines .

Comparative Analysis

The following table summarizes the biological activity and pharmacological properties of this compound compared to its non-deuterated counterpart:

PropertyPipradrolThis compound
MechanismNorepinephrine/Dopamine Reuptake InhibitorNorepinephrine/Dopamine Reuptake Inhibitor
AbsorptionRapidRapid
DistributionLiver, Kidney, BrainLiver, Kidney, Brain
MetabolismRapidRapid
ExcretionUrine (3.5%), Feces (5%)Urine (3.5%), Feces (5%)
Therapeutic UsesDepression, ObesityDepression, Obesity
Side EffectsAnxiety, TachycardiaAnxiety, Tachycardia

Properties

Molecular Formula

C18H22ClNO

Molecular Weight

308.9 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D;

InChI Key

KIFIYUHFHGSNHL-SQJASTRZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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